molecular formula C15H11ClF2N6O B2831688 1-(3-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941875-82-7

1-(3-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2831688
CAS No.: 941875-82-7
M. Wt: 364.74
InChI Key: CWNOXYIDFDXRHW-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Coupling Reaction: The tetrazole derivative is then coupled with 3-chlorophenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. Additionally, advanced purification techniques such as recrystallization and chromatography may be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chlorophenyl and difluorophenyl groups can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tetrazole ring and halogenated phenyl groups enhances its binding affinity and specificity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3-(1H-tetrazol-5-yl)urea
  • 1-(3,4-difluorophenyl)-3-(1H-tetrazol-5-yl)urea
  • 1-(3-chlorophenyl)-3-(3,4-difluorophenyl)urea

Uniqueness

1-(3-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea stands out due to the combination of its structural features, including the chlorophenyl and difluorophenyl groups, as well as the tetrazole ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2N6O/c16-9-2-1-3-10(6-9)20-15(25)19-8-14-21-22-23-24(14)11-4-5-12(17)13(18)7-11/h1-7H,8H2,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNOXYIDFDXRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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